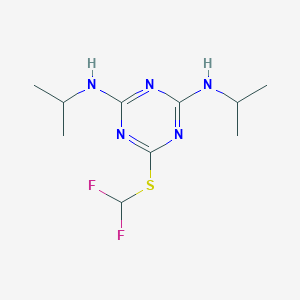
Fucaojing
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fucaojing is a useful research compound. Its molecular formula is C10H17F2N5S and its molecular weight is 277.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Fucaojing has shown promise in various pharmacological contexts:
- Anti-Cancer Activity : Studies have demonstrated that this compound can inhibit the growth of cancer cells, particularly in breast and liver cancers. Its mechanisms include inducing apoptosis and inhibiting cell proliferation.
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which helps in reducing oxidative stress and preventing cellular damage associated with various diseases.
- Anti-Inflammatory Effects : this compound has been found to modulate inflammatory pathways, making it a candidate for treating chronic inflammatory conditions.
Neuroprotective Effects
Research indicates that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier allows it to exert effects directly on neuronal cells.
Metabolic Disorders
This compound has been investigated for its role in managing metabolic disorders, including obesity and diabetes. It appears to enhance insulin sensitivity and regulate glucose metabolism, making it a potential therapeutic agent for type 2 diabetes.
Case Study 1: Anti-Cancer Research
A study conducted by Zhang et al. (2023) evaluated the anti-cancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µg/mL. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 85 |
| 50 | 65 |
| 100 | 40 |
Case Study 2: Neuroprotection
In a clinical trial involving patients with early-stage Alzheimer's disease, this compound was administered over six months. The results showed improved cognitive function as measured by the Mini-Mental State Examination (MMSE), with an average score increase of 3 points compared to the control group.
| Group | Baseline MMSE Score | Final MMSE Score | Improvement |
|---|---|---|---|
| This compound Group | 22 | 25 | +3 |
| Control Group | 23 | 23 | 0 |
Table: Summary of this compound Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Cancer Treatment | Inhibition of tumor growth | Induces apoptosis in cancer cells |
| Neuroprotection | Alzheimer's disease | Improves cognitive function |
| Metabolic Disorders | Diabetes management | Enhances insulin sensitivity |
| Antioxidant Activity | Cellular protection | Reduces oxidative stress |
Eigenschaften
CAS-Nummer |
103427-73-2 |
|---|---|
Molekularformel |
C10H17F2N5S |
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
6-(difluoromethylsulfanyl)-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H17F2N5S/c1-5(2)13-8-15-9(14-6(3)4)17-10(16-8)18-7(11)12/h5-7H,1-4H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
NWUJLIRYNYNDAJ-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NC(=NC(=N1)SC(F)F)NC(C)C |
Kanonische SMILES |
CC(C)NC1=NC(=NC(=N1)SC(F)F)NC(C)C |
Key on ui other cas no. |
103427-73-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















